molecular formula C19H17ClN2O2S2 B6477750 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methylphenyl)ethanediamide CAS No. 2640815-73-0

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methylphenyl)ethanediamide

Cat. No.: B6477750
CAS No.: 2640815-73-0
M. Wt: 404.9 g/mol
InChI Key: NWEPNRDOEGUPTG-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-N'-(5-chloro-2-methylphenyl)ethanediamide is a synthetic organic compound featuring a central ethanediamide linker connecting two distinct aromatic moieties. The ethanediamide group (-NH-C(=O)-C(=O)-NH-) bridges a 2,2'-bithiophene subunit (attached via an ethyl chain) and a 5-chloro-2-methylphenyl group. The bithiophene component contributes to extended π-conjugation, which may enhance electronic properties relevant to material science or pharmacological interactions. The chloro and methyl substituents on the phenyl ring likely influence lipophilicity, steric effects, and binding affinity in biological systems.

Properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S2/c1-12-4-5-13(20)11-15(12)22-19(24)18(23)21-9-8-14-6-7-17(26-14)16-3-2-10-25-16/h2-7,10-11H,8-9H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEPNRDOEGUPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ethanediamide-Linked Analogues

  • N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methyl-1-piperazinyl)ethyl]ethanediamide (): Differs in the aromatic substituents, replacing the bithiophene-ethyl group with a piperazinyl-indole moiety.

Bithiophene Derivatives

  • 5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene (Compound 14, ) :
    • Exhibits anti-inflammatory activity by inhibiting nitrite production in RAW 264.7 cells (IC₅₀ = 12.3 μM) .
    • The hydroxy-butynyl substituent enhances hydrophilicity, contrasting with the chloro-methylphenyl group in the target compound, which may improve membrane permeability.
  • 5-Formyl-2,2'-bithiophene (Compound 6, ) :
    • Features a formyl group directly attached to the bithiophene, enabling conjugation-dependent reactivity (e.g., Schiff base formation). The target compound’s ethyl linker may reduce such reactivity while increasing conformational flexibility .

Polymeric Bithiophene Systems

  • BAI3 (7,14-Bis(3',2'-dodecyl-[2,2'-bithiophene]-5-yl)diindolo[...]dione, ) :
    • Utilizes alkylated bithiophene units for optoelectronic applications. The dodecyl chains enhance solubility in organic solvents, whereas the target compound’s chloro-methylphenyl group prioritizes aromatic stacking interactions .

Bithiophene Functionalization

  • Vilsmeier-Haack vs. Lithiation-Formylation (): The target compound’s bithiophene-ethyl group could be synthesized via Stille coupling (as in ) or thionation-cyclization (). Electrophilic substitution (e.g., Vilsmeier-Haack) favors electron-rich positions, while lithiation targets acidic protons (e.g., 5´-H in 5-piperidino-2,2'-bithiophene). Such regioselectivity impacts the placement of functional groups in analogs .

Amide Bond Formation

  • The ethanediamide linker likely employs carbodiimide-mediated coupling (e.g., EDC/HOBt, as in ), ensuring efficient conjugation of the bithiophene and phenyl subunits. Yield and purity depend on steric hindrance from substituents .

Table 1: Comparative Overview of Key Compounds

Compound Name Molecular Weight (g/mol)* Key Substituents Notable Properties/Activities References
Target Compound ~443.0 Chloro-methylphenyl, bithiophene-ethyl Hypothetical enhanced lipophilicity -
5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene 264.3 Hydroxy-butynyl Anti-inflammatory (IC₅₀ = 12.3 μM)
BAI3 ~950.0† Dodecyl Near-infrared emission
N-(5-Chloro-2-methoxyphenyl)-[...]ethanediamide ~529.0 Methoxyphenyl, piperazinyl-indole Unreported bioactivity

*Calculated based on structural formulae; †Estimated from polymeric structure.

Electronic and Steric Effects

  • In contrast, methoxy or hydroxy groups in analogs (e.g., Compound 14) donate electrons, altering redox potentials .
  • The ethyl spacer between the bithiophene and ethanediamide may reduce steric clashes compared to direct aryl-amide linkages, improving binding kinetics in hypothetical targets.

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